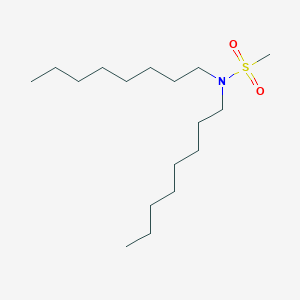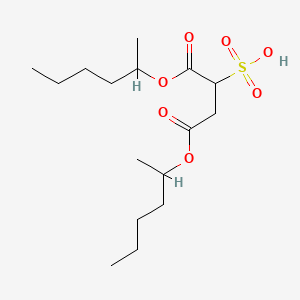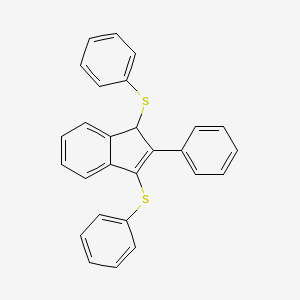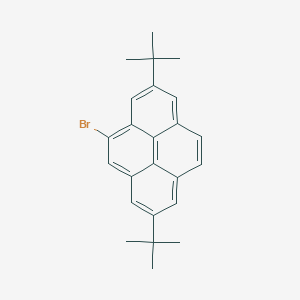
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide is a chemical compound with a unique structure that includes an aminophenyl group, a hydroxy group, and a morpholinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide typically involves the reaction of 4-aminophenol with 4,4-dimethylmorpholine in the presence of a brominating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminophenyl group can be reduced to form an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
科学的研究の応用
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide involves its interaction with cellular components. The aminophenyl group can interact with proteins and enzymes, potentially inhibiting their function. The hydroxy group may form hydrogen bonds with biological molecules, affecting their stability and activity. The bromide ion can participate in ionic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
2-(4-Aminophenyl)benzimidazole: Used in the synthesis of pharmaceuticals.
4-Aminophenol: A precursor in the synthesis of paracetamol.
Uniqueness
2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinium ion structure differentiates it from other aminophenyl derivatives, providing unique properties that can be exploited in various applications.
特性
CAS番号 |
136294-54-7 |
|---|---|
分子式 |
C12H19BrN2O2 |
分子量 |
303.20 g/mol |
IUPAC名 |
2-(4-aminophenyl)-4,4-dimethylmorpholin-4-ium-2-ol;bromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-14(2)7-8-16-12(15,9-14)10-3-5-11(13)6-4-10;/h3-6,15H,7-9,13H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
FZJYPQCSCJNORF-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCOC(C1)(C2=CC=C(C=C2)N)O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)
![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)

![3-(Decylsulfanyl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]propanamide](/img/structure/B14280873.png)


![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)



![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)
